1-(2,4-Dihydroxy-3-methylphenyl)-2-(2,6-dimethylmorpholin-4-yl)ethanone
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Description
1-(2,4-Dihydroxy-3-methylphenyl)-2-(2,6-dimethylmorpholin-4-yl)ethanone is a useful research compound. Its molecular formula is C15H21NO4 and its molecular weight is 279.33 g/mol. The purity is usually 95%.
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Biological Activity
1-(2,4-Dihydroxy-3-methylphenyl)-2-(2,6-dimethylmorpholin-4-yl)ethanone, commonly referred to as a morpholine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound features a unique structure that may contribute to various biological effects, including enzyme inhibition and potential therapeutic applications.
- Molecular Formula : C15H21NO4
- Molecular Weight : 279.33 g/mol
- IUPAC Name : this compound
- Purity : Typically 95% .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the morpholine ring is significant, as morpholines are known to exhibit diverse biological properties including anti-inflammatory and analgesic effects.
Enzyme Inhibition
Research indicates that the compound may act as an inhibitor of catechol O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines. By inhibiting COMT activity, this compound could potentially enhance the levels of neurotransmitters such as dopamine, which has implications for neurological disorders .
Antioxidant Activity
Several studies have highlighted the antioxidant properties of phenolic compounds similar to this compound. The dihydroxy groups in its structure are believed to contribute significantly to its free radical scavenging ability.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in various models. Its mechanism may involve the inhibition of pro-inflammatory cytokines and mediators, making it a candidate for further investigation in inflammatory diseases.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines suggest that this compound exhibits selective cytotoxic effects. For instance, studies have demonstrated that it can induce apoptosis in specific cancer cells while sparing normal cells .
Case Studies and Research Findings
Properties
IUPAC Name |
1-(2,4-dihydroxy-3-methylphenyl)-2-(2,6-dimethylmorpholin-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-9-6-16(7-10(2)20-9)8-14(18)12-4-5-13(17)11(3)15(12)19/h4-5,9-10,17,19H,6-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCWQPDZXSDZBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)C2=C(C(=C(C=C2)O)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49678110 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.